molecular formula C24H21N3O2 B7697283 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide

Katalognummer B7697283
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: NNZPWNVPBUDHKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HMN-214, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMN-214 belongs to the family of isonicotinamide derivatives and has been shown to exhibit potent anti-tumor activity.

Wirkmechanismus

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves the inhibition of the heat shock protein 90 (HSP90) pathway. HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of various client proteins, including oncogenic proteins. This compound binds to the ATP-binding site of HSP90 and disrupts its function, leading to the degradation of client proteins and ultimately, the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide is its potency and selectivity for HSP90 inhibition, which makes it a promising candidate for the development of anti-cancer drugs. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the investigation of its potential in combination therapy with other anti-cancer drugs. Additionally, the study of this compound in preclinical animal models and clinical trials will be critical for its development as a potential anti-cancer drug.
In conclusion, this compound is a promising small molecule compound that has shown potent anti-tumor activity through the inhibition of the HSP90 pathway. Its potential therapeutic applications and future directions for research make it an exciting area of study in the field of cancer research.

Synthesemethoden

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide involves a multi-step process that starts with the reaction of 2-hydroxy-8-methylquinoline with p-tolyl isocyanate to form a urea intermediate. This intermediate is then reacted with isonicotinic acid to form the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been extensively studied for its anti-tumor activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-6-8-21(9-7-16)27(24(29)18-10-12-25-13-11-18)15-20-14-19-5-3-4-17(2)22(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZPWNVPBUDHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.